3-(Trifluoromethyl)aniline
Overview
Description
3-(Trifluoromethyl)aniline is an organic compound with the formula CF₃C₆H₄NH₂. It is one of three isomers of trifluoromethylaniline and is classified as an aromatic amine. This compound is a colorless liquid and is known for its significant role in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
3-(Trifluoromethyl)aniline, also known as 3-Aminobenzotrifluoride, is an organic compound Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the trifluoromethyl group in other compounds has been shown to interact with various biological targets, altering their function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
Its physical properties such as a boiling point of 187 to 188 °c and a density of 1.29 g/mL at 25 °C might influence its bioavailability.
Result of Action
Similar compounds have been known to cause various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . Moreover, its action might be influenced by the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
The compound is known to be involved in the synthesis of other compounds , suggesting that it may interact with various enzymes and proteins. Specific interactions with biomolecules have not been reported in the literature.
Cellular Effects
Given its role in the synthesis of other compounds , it may influence cell function by participating in various biochemical reactions. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
It is believed to act as a catalyst in synthesizing other compounds . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and possibly influencing enzyme activity and gene expression.
Metabolic Pathways
The metabolic pathways involving 3-(Trifluoromethyl)aniline are not well characterized. While it is known to be involved in the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)aniline can be synthesized through several methods:
Reduction of 3-nitrotrifluoromethylbenzene: This method involves the reduction of 3-nitrotrifluoromethylbenzene using reducing agents such as iron powder in the presence of hydrochloric acid.
Electrophilic Fluorination: Another method involves the electrophilic fluorination of aromatic compounds using trifluoromethylating agents like trifluoromethyltrimethylsilane (CF₃SiMe₃) followed by amination.
Industrial Production Methods
In industrial settings, this compound is typically produced through the reduction of 3-nitrotrifluoromethylbenzene. This process is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like iron powder and hydrochloric acid are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are used.
Major Products
Oxidation: Produces nitro compounds.
Reduction: Produces amines.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
3-(Trifluoromethyl)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but differs in the position of the trifluoromethyl group.
2-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the ortho position.
Uniqueness
3-(Trifluoromethyl)aniline is unique due to its meta position of the trifluoromethyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and applications compared to its isomers .
Properties
IUPAC Name |
3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDTWATMPPKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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DSSTOX Substance ID |
DTXSID9024512 | |
Record name | 3-(Trifluoromethyl)aniline | |
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Molecular Weight |
161.12 g/mol | |
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Physical Description |
3-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Toxic by ingestion and inhalation. Used to make dyes and pharmaceuticals., mp = 5.5 deg C; [ChemIDplus] Colorless to yellow liquid with a fishy odor; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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Record name | m-(Trifluoromethyl)aniline | |
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Boiling Point |
369.5 °F at 764 mmHg (EPA, 1998), 187.5 °C @ 764 MM HG | |
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Record name | M-(TRIFLUOROMETHYL)ANILINE | |
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Flash Point |
185 °F (NTP, 1992) | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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Solubility |
Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER | |
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Density |
1.303 at 59.9 °F (EPA, 1998) - Denser than water; will sink | |
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Vapor Density |
5.56 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.59 [mmHg] | |
Record name | m-(Trifluoromethyl)aniline | |
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Color/Form |
COLORLESS TO YELLOW OILY LIQ | |
CAS No. |
98-16-8 | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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Record name | Benzenamine, 3-(trifluoromethyl)- | |
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Record name | α,α,α-trifluoro-m-toluidine | |
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Record name | 3-TRIFLUOROMETHYLANILINE | |
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Melting Point |
37 °F (EPA, 1998) | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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Retrosynthesis Analysis
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